molecular formula C16H30ClN3O2 B1492387 Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride CAS No. 2098029-78-6

Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride

Cat. No.: B1492387
CAS No.: 2098029-78-6
M. Wt: 331.9 g/mol
InChI Key: PGRBBQPINCKYRF-UHFFFAOYSA-N
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Description

Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an octahydrocyclopenta[c]pyrrol ring, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Formation of the Octahydrocyclopenta[c]pyrrol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.

  • Attachment of the Tert-Butyl Carboxylate Group: This is typically done through esterification reactions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require specialized equipment and controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with new substituents at specific positions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-Boc Piperazine Derivatives: These compounds share structural similarities with the tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride, but differ in the substituents and functional groups present.

  • Ester and Hydrazide Derivatives:

Properties

IUPAC Name

tert-butyl 4-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2.ClH/c1-16(2,3)21-15(20)19-8-6-18(7-9-19)14-5-4-12-10-17-11-13(12)14;/h12-14,17H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRBBQPINCKYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC3C2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride

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